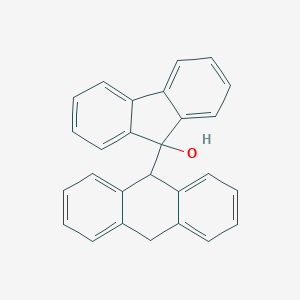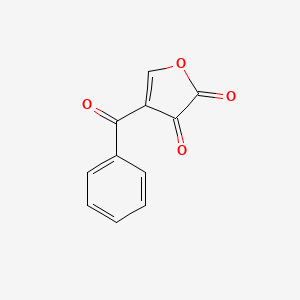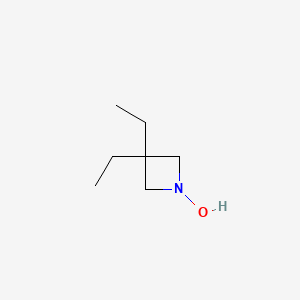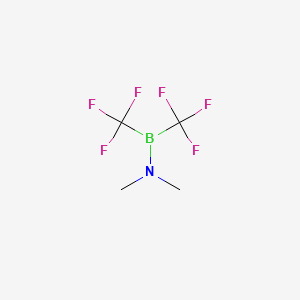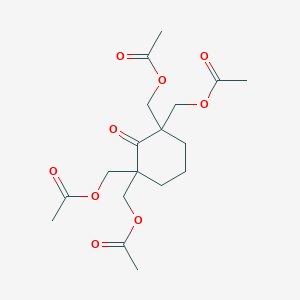
(2-Oxocyclohexane-1,1,3,3-tetrayl)tetrakis(methylene) tetraacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Oxocyclohexane-1,1,3,3-tetrayl)tetrakis(methylene) tetraacetate is a complex organic compound with a unique structure that includes a cyclohexanone core and four acetate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxocyclohexane-1,1,3,3-tetrayl)tetrakis(methylene) tetraacetate typically involves the reaction of cyclohexanone with formaldehyde and acetic anhydride under acidic conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then acetylated to yield the final product. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
化学反応の分析
Types of Reactions
(2-Oxocyclohexane-1,1,3,3-tetrayl)tetrakis(methylene) tetraacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
科学的研究の応用
(2-Oxocyclohexane-1,1,3,3-tetrayl)tetrakis(methylene) tetraacetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of polymers and materials with specific properties
作用機序
The mechanism of action of (2-Oxocyclohexane-1,1,3,3-tetrayl)tetrakis(methylene) tetraacetate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its molecular structure allows it to participate in various chemical transformations, making it a versatile intermediate in organic synthesis .
類似化合物との比較
Similar Compounds
Cyclohexanone: A simpler analog with a single ketone group.
Cyclohexane-1,1,3,3-tetrayl tetraacetate: Similar structure but without the oxo group.
Cyclohexane-1,1,3,3-tetrayl tetrakis(methylene) tetraacetate: A closely related compound with slight structural differences
Uniqueness
(2-Oxocyclohexane-1,1,3,3-tetrayl)tetrakis(methylene) tetraacetate is unique due to its combination of a cyclohexanone core with four acetate groups, providing a versatile platform for various chemical reactions and applications. Its structure allows for multiple functionalizations, making it valuable in synthetic chemistry and material science .
特性
CAS番号 |
113435-61-3 |
|---|---|
分子式 |
C18H26O9 |
分子量 |
386.4 g/mol |
IUPAC名 |
[1,3,3-tris(acetyloxymethyl)-2-oxocyclohexyl]methyl acetate |
InChI |
InChI=1S/C18H26O9/c1-12(19)24-8-17(9-25-13(2)20)6-5-7-18(16(17)23,10-26-14(3)21)11-27-15(4)22/h5-11H2,1-4H3 |
InChIキー |
QVDKNUFYUWVGDN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1(CCCC(C1=O)(COC(=O)C)COC(=O)C)COC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-Methoxyphenyl)ethyl]-1,3,3-trimethylcyclohexan-1-ol](/img/structure/B14316206.png)
![2-{[4-(Bromomethyl)phenoxy]methyl}oxirane](/img/structure/B14316209.png)


![3-[(2,3-Dimethylbut-3-en-2-yl)disulfanyl]-2,3-dimethylbut-1-ene](/img/structure/B14316243.png)
![5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole](/img/structure/B14316246.png)
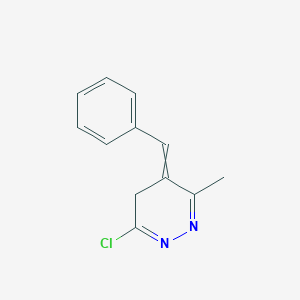
![1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione](/img/structure/B14316252.png)
